2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
CAS No.: 1330763-34-2
Cat. No.: VC5226330
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1330763-34-2 |
---|---|
Molecular Formula | C13H21NO5 |
Molecular Weight | 271.313 |
IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid |
Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Standard InChI Key | LTMIADFDXMGGRP-VIFPVBQESA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Weight
The compound has a molecular formula of and a molecular weight of 271.31 g/mol . Its structure combines a spiro[3.4]octane core with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain (Figure 1).
Table 1: Key Identifiers
Property | Value |
---|---|
IUPAC Name | 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O |
InChIKey | LTMIADFDXMGGRP-UHFFFAOYSA-N |
Synonyms | 1330763-34-2; CS-0067274; D73385 |
Structural Features
The spiro[3.4]octane system comprises a five-membered oxolane ring fused to a four-membered azetidine ring. The Boc group () protects the nitrogen atom, while the acetic acid moiety () enhances polarity .
Synthesis and Reaction Pathways
General Synthetic Strategy
The compound is synthesized via iodocyclization, a method optimized for spirocyclic frameworks . Key steps include:
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Substrate Preparation: A precursor alcohol undergoes deprotonation with LDA (lithium diisopropylamide) followed by alkylation.
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Iodocyclization: Treatment with iodine () and sodium bicarbonate () in acetonitrile () induces cyclization, forming the spirocyclic core.
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Boc Protection: The amine is protected using di-tert-butyl dicarbonate () under basic conditions .
Table 2: Representative Synthesis of Tert-Butyl 7-(Iodomethyl)-6-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (Intermediate)
Parameter | Condition |
---|---|
Starting Material | Alcohol derivative (0.1 mol scale) |
Reagents | , , |
Reaction Time | 1 hour at room temperature |
Yield | 83% (yellow oil) |
Purification | Distillation or column chromatography |
Mechanistic Insights
The reaction proceeds via an electrophilic iodocyclization mechanism. Iodine acts as an electrophile, attacking the alcohol to form an iodonium intermediate, which undergoes intramolecular cyclization to generate the spirocycle . The Boc group is introduced post-cyclization to prevent side reactions at the amine site.
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl): Signals at 4.05–3.82 ppm (m, 5H, oxolane and azetidine protons), 2.34–2.16 ppm (m, 2H, CHCOOH), and 1.44 ppm (s, 9H, Boc tert-butyl) .
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NMR (126 MHz, CDCl): Peaks at 156.4 ppm (Boc carbonyl), 83.6 ppm (spiro carbon), and 170.2 ppm (acetic acid carbonyl) .
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
While crystallographic data for this specific compound are unavailable, related spirocycles exhibit torsional strain in the fused rings, leading to distorted bond angles (e.g., 95° for C-O-C in oxolane) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DCM) due to the acetic acid moiety .
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Stability: The Boc group confers stability under basic conditions but hydrolyzes in acidic media (e.g., HCl/EtOAc) .
Table 3: Physicochemical Profile
Property | Value |
---|---|
Melting Point | Not reported (typically oil) |
LogP (Predicted) | 1.2 |
pKa (Acetic Acid) | ~4.7 |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound serves as a key intermediate in synthesizing GABA α5 receptor modulators. For example, patent WO2019238633A1 discloses spirocyclic derivatives with enhanced blood-brain barrier permeability .
Drug Discovery Relevance
Spirocycles are prized for their three-dimensionality and ability to occupy diverse binding pockets. The Boc-protected amine allows selective deprotection for further functionalization, enabling structure-activity relationship (SAR) studies .
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